molecular formula C10H13N B1627181 5-Ethylindoline CAS No. 67932-65-4

5-Ethylindoline

Cat. No. B1627181
CAS RN: 67932-65-4
M. Wt: 147.22 g/mol
InChI Key: DWLKQZKMPDGRNB-UHFFFAOYSA-N
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Description

5-Ethylindoline is a heterocyclic organic compound that is commonly used in the field of medicinal chemistry. It is a derivative of indole, which is a naturally occurring compound found in many plants and animals. 5-Ethylindoline has been extensively studied for its potential applications in the treatment of various diseases and disorders.

Scientific Research Applications

1. Acetylcholinesterase Inhibitors

A study conducted by Sugimoto, Iimura, Yamanishi, and Yamatsu (1995) discussed the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, including compounds with a 2-isoindoline moiety. These inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, demonstrated potent activity and selectivity, suggesting potential applications in neurological research and therapy (Sugimoto et al., 1995).

2. Enhancing Nicotinic Receptor Responses

In 2002, Zwart et al. explored the effects of 5-hydroxyindole on human alpha 7 nicotinic acetylcholine receptors (nAChRs). This research highlighted the potential of certain indole derivatives to modulate receptor-mediated responses, which could have implications for the development of new therapeutic agents targeting neurological disorders (Zwart et al., 2002).

3. Interaction with Bovine Serum Albumin

A study by Alanazi, Almehizia, Bakheit, Alsaif, Alkahtani, and Wani (2018) investigated the interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin (BSA). This research provides insights into the pharmacokinetics and pharmacodynamics of similar compounds, which is critical for drug development and understanding drug-protein interactions (Alanazi et al., 2018).

4. Synthesis of Indole Derivatives

Weiner and Zilkha (1977) focused on the synthesis of indole derivatives attached to polyethylene oxides, including N-benzyl 5-, 6-, and 7-bromoindolines. This research contributes to the field of polymer chemistry and the development of new materials with potential applications in various industries (Weiner & Zilkha, 1977).

5. Structural Studies of Indoline Derivatives

Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, and Kandri Rodi (2019) conducted a study on the crystal structure, Hirshfeld surface analysis, and DFT studies of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. Understanding the structural properties of such compounds is crucial for the development of new materials and drugs (Abdellaoui et al., 2019).

properties

IUPAC Name

5-ethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLKQZKMPDGRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588511
Record name 5-Ethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylindoline

CAS RN

67932-65-4
Record name 5-Ethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-benzenesulfonyl-5-ethyl-2,3-dihydro-1H-indole (15 g, 0.05 mol) in HBr (48%, 162 mL) was heated at reflux for 6 h. The mixture was basified with sat. NaOH solution to pH 9 and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give 5-ethyl-2,3-dihydro-1H-indole (2.5 g, 32%).
Quantity
15 g
Type
reactant
Reaction Step One
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Quantity
162 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-ethyl-1-(phenylsulfonyl)indoline (15 g, 0.050 mol) in HBr (48%, 162 mL) was heated at reflux for 6 h. The mixture was basified with sat. NaOH to pH 9 and then it was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by silica column to give 5-ethylindoline (2.5 g, 32%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
162 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
IM Romaine, RW Taylor, SP Saidu, K Kim… - Bioorganic & medicinal …, 2014 - Elsevier
The systematic exploration of a series of triazole-based agonists of the cation channel insect odorant receptor is reported. The structure–activity relationships of independent sections of …
Number of citations: 7 www.sciencedirect.com
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
… As a requisite for the synthesis of quinoline-4-carboxylic acids (1), an additional three new substituted isatins (5-ethylindoline-2,3-dione (2a), 5-isopropylindoline-2,3-dione (2b), and 5-…
Number of citations: 8 www.mdpi.com
DM Ketcha, BA Lieurance, DFJ Homan… - The Journal of Organic …, 1989 - ACS Publications
… For example, 5-ethylindoline is obtained in only 12.5% yield from the Clemmensen reduction of 1,5-diacetylindoline,44 and catalytic hydrogenation (H2, 10% Pd/C) of 5-benzoyl-l-…
Number of citations: 103 pubs.acs.org
S Aggarwal, X Liu, C Rice, P Menell… - ACS chemical …, 2019 - ACS Publications
… KM822 was obtained from a three-step synthetic scheme by utilizing 5-ethylindoline-2,3-dione and 4-acetamidobenzene-1-sulfonyl chloride as the starting materials. Details of KM822 …
Number of citations: 24 pubs.acs.org
AL Balzano - 2017 - elea.unisa.it
JHDMs (JmjC-domain-containing histone demethylases) are the largest class of demethylase enzymes, contain a Jumonji C (JmjC) domain and catalyze lysine demethylation of …
Number of citations: 0 elea.unisa.it
YY Pang, WK Yeo, KY Loh, ML Go, HK Ho - Food and chemical toxicology, 2014 - Elsevier
2-Phenylaminophenylacetic acid is a widely-exploited chemical scaffold whereby notable NSAIDs such as diclofenac and lumiracoxib were derived. Yet, their clinical usage has been …
Number of citations: 8 www.sciencedirect.com
AV Bogdanov, IF Zaripova, AD Voloshina… - Journal of Fluorine …, 2019 - Elsevier
A series of 1-fluorobenzylated isatins and water-soluble pyridinium isatin-3-acylhydrazones on their base were obtained. The biological evaluation of novel hydrazones showed a …
Number of citations: 18 www.sciencedirect.com
PYI YUN - 2014 - core.ac.uk
First and foremost, I want to thank my supervisor, Dr. Ho Han Kiat for his guidance, encouragement and support throughout these years. The course of my research had been an …
Number of citations: 2 core.ac.uk
CH Williams III - 2017 - search.proquest.com
Small molecules have value in their ability to modulate protein activity in ways that are not accessible using conventional genetic methods, and their potential to be developed into …
Number of citations: 1 search.proquest.com
LR Smith - Chemistry of Heterocyclic Compounds: Indoles, Part …, 1971 - Wiley Online Library
… The action of tin and hydrochloric acid on 1, 5-diacetylindoline gave 5-ethylindoline, b68 and the lithium aluminum hydride reduction of the zinc chloride complex of 3, 3…
Number of citations: 1 onlinelibrary.wiley.com

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